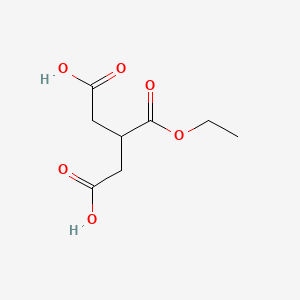

3-Ethoxycarbonylpentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycarbonylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-14-8(13)5(3-6(9)10)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGVTQNLNBOTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045257 | |

| Record name | 3-(Ethoxycarbonyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109252-96-0 | |

| Record name | 3-(Ethoxycarbonyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxycarbonylpentanedioic Acid

Established Synthetic Pathways to 3-Ethoxycarbonylpentanedioic Acid

Traditional methods for constructing the this compound scaffold rely on well-documented organic reactions, including condensation, ozonolysis, and esterification.

Approaches Involving Condensation Reactions of Precursors to Form this compound

The Michael addition, a type of conjugate condensation reaction, stands as a primary route for the synthesis of the carbon skeleton of this compound. wikipedia.org This reaction involves the addition of a nucleophilic Michael donor, typically a resonance-stabilized carbanion, to an electrophilic α,β-unsaturated compound known as a Michael acceptor. researchgate.netadichemistry.com

A classic strategy employs diethyl malonate as the Michael donor and an acrylate (B77674) ester, such as ethyl acrylate, as the Michael acceptor. The reaction is initiated by a base (e.g., sodium ethoxide), which deprotonates the active methylene (B1212753) group of diethyl malonate to form a nucleophilic enolate. This enolate then attacks the β-carbon of ethyl acrylate in a 1,4-conjugate addition, leading to the formation of a tri-ester, triethyl 1,1,3-propanetricarboxylate. Subsequent selective hydrolysis of one of the geminal ester groups followed by decarboxylation yields the desired this compound.

However, this process requires careful control to avoid side reactions. For instance, the use of strong bases can lead to undesired di-alkylation, where a second molecule of the Michael acceptor reacts with the initial product. nih.gov Research has shown that using phase-transfer catalysis can sometimes mitigate these issues, though mixtures of mono- and di-substituted products can still occur. nih.gov

| Michael Donor | Michael Acceptor | Base/Catalyst | Intermediate Product | Key Transformation |

| Diethyl malonate | Ethyl acrylate | Sodium ethoxide | Triethyl 1,1,3-propanetricarboxylate | Selective hydrolysis and decarboxylation |

| Diethyl malonate | tert-Butyl acrylate | K₂CO₃ (Phase Transfer) | Mixed esters | Selective hydrolysis and decarboxylation |

Table 1: Summary of Michael Addition approach for synthesizing the precursor to this compound. Data derived from established chemical principles and specific examples. nih.govlibretexts.org

Strategies Utilizing Ozonolysis and Subsequent Reductive Quenching in the Formation of this compound

Ozonolysis provides a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. This strategy can be effectively applied to the synthesis of a direct precursor to this compound. A notable example is the ozonolysis of ethyl 3-cyclopentenecarboxylate. vlp.com.ua

In this process, ozone is passed through a solution of ethyl 3-cyclopentenecarboxylate, typically in a protic solvent like methanol, at low temperatures. This cleaves the cyclic double bond to form an unstable ozonide intermediate. Subsequent treatment with a reducing agent, in a step known as reductive quenching, decomposes the ozonide to yield 3-ethoxycarbonylglutaric dialdehyde (B1249045). vlp.com.ua This dialdehyde is a key intermediate, as the two aldehyde functionalities can be readily oxidized to carboxylic acids in a subsequent step to furnish the final product, this compound.

A variety of reducing agents can be used for the quenching step, including zinc/acetic acid, phosphines, or sulfides. Notably, 3,3'-thiodipropionic acid and its salts have been demonstrated to be highly efficient reductants for this transformation, offering an effective alternative to dimethyl sulfide (B99878) without its associated drawbacks. vlp.com.ua The dialdehyde has been prepared in high yield using this method as an intermediate in the synthesis of the anti-emetic drug dolasetron. vlp.com.ua

| Starting Material | Key Reaction | Reductive Quench Reagent | Intermediate Product | Yield of Intermediate |

| Ethyl 3-cyclopentenecarboxylate | Ozonolysis | 3,3'-Thiodipropionic acid salts | 3-Ethoxycarbonylglutaric dialdehyde | 92% |

Table 2: Ozonolysis approach to a key precursor of this compound. vlp.com.ua

Esterification Routes for Pentanedioic Acid Precursors and Related Compounds

An alternative synthetic strategy begins with the parent tricarboxylic acid, 3-carboxypentanedioic acid (also known as methanetriacetic acid). nih.gov The core challenge of this route lies in achieving the selective esterification of the central carboxylic acid group while leaving the two terminal carboxyl groups untouched.

Achieving such chemoselectivity requires carefully chosen reagents and conditions. General principles for selective esterification of polycarboxylic acids can be applied here. For instance, heterogeneous catalysts with balanced acidic and basic sites, such as bifunctional alumina (B75360), have been reported to facilitate selective monomethyl esterification of dicarboxylic acids and could potentially be adapted for this system. rsc.org Another approach involves the use of specific esterifying agents under controlled temperatures. Triethyl orthoacetate, for example, has been used for the temperature-dependent selective mono- or di-esterification of phosphonic acids, a principle that could be explored for tricarboxylic acids. nih.gov The reaction would likely proceed by forming a more reactive intermediate with the sterically more accessible central carboxyl group, allowing for its selective conversion to the ethyl ester.

Novel and Sustainable Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of novel and sustainable methods that offer high selectivity and utilize catalytic processes to improve efficiency and reduce environmental impact.

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are central to the efficient synthesis of this compound, ensuring that reactions occur at the correct functional group and position.

In Condensation Routes: The Michael addition pathway relies heavily on regioselectivity. The initial C-C bond formation must occur at the β-carbon of the acrylate acceptor. Furthermore, the subsequent conversion of the resulting tri-ester intermediate to the target molecule requires a highly regioselective hydrolysis and decarboxylation of one of the two ester groups located on the same carbon atom, while preserving the third ester group.

In Esterification Routes: The direct esterification of 3-carboxypentanedioic acid is a prime example of a chemo- and regioselective challenge. The reaction must selectively target one of the three identical functional groups (chemoselectivity) and specifically the central one (regioselectivity) for the desired product to be formed.

Catalytic Methodologies in the Synthesis of this compound

The incorporation of catalysts can significantly enhance the synthesis of this compound, offering milder reaction conditions and improved sustainability.

Biocatalysis represents a key sustainable approach. Lipases, such as Lipozyme TLIM and Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze Michael additions. unam.mxchemrxiv.org These enzyme-catalyzed reactions can be performed in organic solvents or even aqueous media, often under mild conditions. acs.org While some lipase-catalyzed Michael additions have demonstrated enantioselectivity, others proceed to give racemic products. unam.mxdiva-portal.org The use of these biocatalysts for the reaction between diethyl malonate and an acrylate ester presents a green alternative to traditional base-catalyzed methods.

In addition to biocatalysts, other catalytic systems are relevant:

Phase-Transfer Catalysis: As mentioned, phase-transfer catalysts can be used in the Michael addition to facilitate the reaction between the aqueous base and the organic reactants, potentially improving yields and selectivity. nih.govnih.gov

Heterogeneous Acid/Base Catalysis: For the esterification route, solid catalysts like alumina offer advantages such as easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. rsc.org

| Catalytic Method | Reaction Type | Catalyst Example | Substrates | Key Advantage |

| Biocatalysis | Michael Addition | Lipozyme TLIM, CALB | Diethyl malonate, Acrylate ester | Sustainable, mild conditions, potential for selectivity. unam.mxchemrxiv.org |

| Phase-Transfer Catalysis | Michael Addition | Quaternary ammonium (B1175870) salts | Diethyl malonate, Acrylate ester | Improved reaction rates and yields between phases. nih.gov |

| Heterogeneous Catalysis | Selective Esterification | Bifunctional Alumina | 3-Carboxypentanedioic acid, Ethanol | Catalyst recyclability, environmentally friendly. rsc.org |

Table 3: Overview of catalytic methodologies applicable to the synthesis of this compound.

Integration of Green Chemistry Principles in the Formation of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles can be applied to the traditional synthetic routes, such as the Michael addition, to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Catalysis: A key principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. researchgate.net In the context of the Michael addition for synthesizing glutaric acid precursors, employing a catalytic amount of a base is preferable to using a full equivalent. While traditional methods often use stoichiometric amounts of strong bases like sodium ethoxide, research has shown that catalytic amounts of bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even milder bases can effectively promote the reaction. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another green alternative.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents like water, ethanol, or even solvent-free conditions. scispace.comrsc.org For the synthesis of glutaric acid derivatives, conducting the Michael addition in greener solvents or under solvent-free conditions has been explored. scispace.com For example, a visible-light-driven, metal-free synthesis of glutaric acid diesters has been developed, showcasing a greener alternative to traditional methods. chemrxiv.org

Atom Economy and One-Pot Syntheses: Maximizing atom economy, which involves designing syntheses where the maximum proportion of starting materials is incorporated into the final product, is a fundamental green chemistry goal. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, contribute to higher atom economy and reduce waste and energy consumption. A one-pot, three-component cascade reaction for the synthesis of highly substituted tetrahydroquinolines, which involves a Knoevenagel condensation and aza-Michael-Michael addition, demonstrates the efficiency of such processes. rsc.org A similar one-pot approach could be envisioned for the synthesis of this compound, for example, by combining the Michael addition and subsequent hydrolysis steps.

Renewable Feedstocks: A long-term goal of green chemistry is the utilization of renewable feedstocks. Citric acid, a readily available bio-based chemical, can be a starting material for producing tricarballylate (B1239880) esters through a one-pot dehydration-hydrogenation process. kuleuven.be While this yields a triester, selective enzymatic hydrolysis could potentially offer a green route to this compound.

The following table summarizes various catalytic and reaction conditions that align with green chemistry principles and could be applied to the synthesis of this compound derivatives.

| Catalyst/Mediator | Solvent | Reaction Type | Key Green Advantage | Reference |

| Catalytic DBU | - | Knoevenagel/Michael Addition | Reduces reagent waste | rsc.org |

| Photoredox Catalyst (Eosin Y) | DCM | Giese Type 'Consecutive Addition' | Metal-free, visible light driven | chemrxiv.org |

| Tungstic Acid | Water | Oxidation | Use of water as a green solvent | rsc.org |

| Bifunctional Pd/Nb₂O₅·nH₂O | Methylcyclohexane | Dehydration-Hydrogenation | One-pot synthesis from a bio-based starting material | kuleuven.be |

| Solvent-Free | - | Knoevenagel/Michael Addition | Eliminates solvent waste | scispace.com |

This interactive table allows for the comparison of different green approaches that could be adapted for the synthesis of this compound, highlighting the move towards more sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 3 Ethoxycarbonylpentanedioic Acid

Acid-Base Chemistry and Tautomerism in 3-Ethoxycarbonylpentanedioic Acid Systems

This compound, also known as 3-carboxy-3-ethoxycarbonylpropanoic acid, is a tricarboxylic acid derivative containing two carboxylic acid functional groups and one ethyl ester. Its acidic nature is defined by the propensity of the carboxylic acid groups to donate a proton (H⁺). libretexts.org The acidity of a specific carboxylic acid group is quantified by its acid dissociation constant (pKa), where a lower pKa value indicates a stronger acid. libretexts.org

Estimated pKa Values for this compound

| Dissociation Step | Functional Group | Estimated pKa | Rationale |

|---|---|---|---|

| First Dissociation (pKa1) | Carboxylic Acid | ~3-4 | Increased acidity due to the inductive effect of the β-ester and the other γ-carboxylic acid group. |

Tautomerism in this system is not significant. While the molecule possesses α-hydrogens (adjacent to the ester carbonyl) that could potentially participate in keto-enol tautomerism, the equilibrium overwhelmingly favors the keto form under standard conditions. The enol form would involve the formation of a carbon-carbon double bond and a hydroxyl group, which is generally less stable than the carbonyl group.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is characterized by the interplay of its functional groups: two carboxylic acids and an ethyl ester. These groups provide sites for both nucleophilic and electrophilic attack.

Michael Addition Reactions Involving this compound as a Nucleophile or Electrophile Precursor

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate (1,4) addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

As a Michael donor , the conjugate base of this compound can act as a nucleophile. Deprotonation of the carbon atom situated between the ester carbonyl and a carboxylic acid carbonyl (the α-carbon) would generate a resonance-stabilized enolate. This enolate is a soft nucleophile and can add to Michael acceptors. organic-chemistry.orglibretexts.org

Mechanism of this compound as a Michael Donor:

Deprotonation: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Protonation: The resulting enolate is protonated during workup to yield the final 1,5-dicarbonyl product. youtube.com

This compound is not intrinsically a Michael acceptor . To act as an acceptor, it would need to be converted into an α,β-unsaturated derivative, which is not a direct or common transformation for this molecule.

Decarboxylation Pathways and Derivatives of this compound

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org This reaction is particularly facile for β-keto acids and their derivatives. csbsju.edu this compound has an ester carbonyl group beta to one of its carboxylic acid groups. Upon heating, it can undergo decarboxylation.

The mechanism involves a cyclic, six-membered transition state, similar to that seen in other β-keto acid decarboxylations. csbsju.edukhanacademy.org This process results in the loss of one of the carboxylic acid groups as CO₂ and the formation of an enol, which then tautomerizes to the more stable keto product, ethyl succinate (B1194679).

Decarboxylation of this compound:

Reactant: this compound

Condition: Heat

Products: Ethyl succinate and Carbon Dioxide (CO₂)

This reaction pathway is a key feature of the malonic ester synthesis, where a substituted malonic acid is heated to yield a carboxylic acid, losing one of the carboxyl groups. csbsju.edu

Cyclization Reactions Mediated by this compound Scaffolds (e.g., Dieckmann Condensation Derivatives)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organicchemistrytutor.comorganic-chemistry.org This reaction requires a 1,6- or 1,7-diester to form stable five- or six-membered rings, respectively. libretexts.org

This compound itself cannot undergo a Dieckmann condensation because it is not a diester. However, a derivative, specifically its diester form such as diethyl 3-ethoxycarbonylpentanedioate , is a suitable substrate. This molecule is a 1,6-diester (counting the central ester as part of the chain for cyclization purposes) and can be cyclized using a strong base like sodium ethoxide (NaOEt).

The mechanism proceeds as follows:

A base (ethoxide) deprotonates an α-carbon, forming an enolate. masterorganicchemistry.com

The enolate performs an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. libretexts.org

A tetrahedral intermediate is formed, which then collapses, expelling an ethoxide leaving group to form a five-membered cyclic β-keto ester. organicchemistrytutor.com

This type of cyclization is a powerful tool for constructing cyclic systems in organic synthesis. nih.gov

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. While specific quantitative data for this compound is limited, general trends can be discussed. osti.gov

Acid-Base Reactions: These are typically very fast, diffusion-controlled reactions. The equilibrium position is determined by the relative pKa values of the reacting acid and the conjugate acid of the base. libretexts.orgmasterorganicchemistry.com

Decarboxylation: The rate of decarboxylation is highly dependent on temperature. The reaction is thermodynamically driven by the formation of the stable CO₂ molecule and the resulting succinate ester. The cyclic transition state has a specific activation energy that must be overcome. For β-keto acids, this barrier is significantly lower than for simple carboxylic acids. libretexts.org

Michael Addition: The Michael addition is a thermodynamically controlled reaction, favoring the formation of the more stable 1,5-dicarbonyl adduct. organic-chemistry.org The reaction kinetics can be influenced by the strength of the base used to generate the enolate and the reactivity of the Michael acceptor.

Dieckmann Condensation: This is an equilibrium process. The reaction is driven forward by the final deprotonation of the resulting β-keto ester, which is highly acidic (pKa ~11-13) and is readily deprotonated by the alkoxide base. masterorganicchemistry.com This final, irreversible acid-base step pulls the entire equilibrium towards the product side. libretexts.org

Summary of Reaction Parameters

| Reaction | Key Factor | Thermodynamic Control | Kinetic Control |

|---|---|---|---|

| Acid-Base | pKa difference | Yes (Equilibrium) | Very fast, often diffusion-controlled |

| Decarboxylation | Temperature, β-carbonyl stability | Yes (Driven by CO₂ formation) | Depends on activation energy of the cyclic transition state |

| Michael Addition | Nucleophile/Acceptor reactivity | Yes (Favors stable C-C bond) | Can be slow, base-catalyzed |

| Dieckmann Condensation | Base strength, ring stability | Yes (Driven by final deprotonation) | Depends on enolate formation and intramolecular cyclization rates |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The primary transformations of this compound and its derivatives rely on fundamental organic reaction mechanisms involving carbonyl chemistry.

Mechanism of Decarboxylation: The decarboxylation of the β-carboxy ester proceeds through a concerted, pericyclic mechanism. The carboxylic acid proton is transferred to the ester carbonyl oxygen, while the C-C bond breaks to release CO₂, and a C=C double bond forms, creating an enol intermediate. This enol rapidly tautomerizes to the final ester product. csbsju.edukhanacademy.org

Mechanism of Michael Addition (as Donor): After deprotonation with a base, the resulting enolate acts as the nucleophile. The reaction involves the attack of the enolate's α-carbon on the β-carbon of an α,β-unsaturated system. This conjugate addition pushes the π-electrons through the conjugated system, forming a new enolate, which is subsequently protonated. masterorganicchemistry.comlibretexts.org

Mechanism of Dieckmann Condensation (of its Diester Derivative): This is an intramolecular nucleophilic acyl substitution. pdx.edulibretexts.org

Enolate Formation: An alkoxide base removes an α-proton to create a nucleophilic enolate.

Nucleophilic Acyl Addition: The enolate attacks the other ester carbonyl, forming a cyclic tetrahedral alkoxide intermediate. vanderbilt.edu

Acyl Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. byjus.com

Deprotonation: The newly formed cyclic β-keto ester is deprotonated by the alkoxide base in an irreversible acid-base reaction, driving the reaction to completion. masterorganicchemistry.com A final acidic workup is required to re-protonate the molecule.

These mechanisms highlight the versatility of this compound as a scaffold in organic synthesis, enabling access to a range of other functionalized molecules.

3 Ethoxycarbonylpentanedioic Acid As a Key Synthetic Intermediate in Complex Molecule Construction

Utilization in the Synthesis of Substituted Amino Acid Analogues

The structural framework of 3-ethoxycarbonylpentanedioic acid, which is analogous to glutamic acid, makes it an ideal starting point for the synthesis of various amino acid analogues. These modified amino acids are crucial tools in medicinal chemistry and chemical biology, offering ways to probe biological systems and develop novel therapeutics. mdpi.comwikipedia.org

Stereoselective Approaches to α- and β-Amino Acid Derivatives from this compound

The synthesis of specific stereoisomers of amino acids is critical, as biological activity is often dependent on precise three-dimensional structure. While direct stereoselective syntheses starting from this compound are not extensively documented, its close derivatives are instrumental in this field. For instance, research into coenzyme B12-dependent reactions has involved the synthesis of isomers of 2-acetylamino-3-ethoxycarbonyl-pentanedioic acid 1-ethyl ester, a compound structurally very similar to the subject of this article. ncl.ac.uk This work highlights the relevance of this scaffold in studying and creating stereochemically defined amino acid structures.

Furthermore, related glutaric acid derivatives are widely employed in stereoselective amino acid synthesis. Glutamic acid, for example, serves as a chiral precursor for a variety of unnatural amino acids through methods like radical decarboxylative processes. nih.gov The principles of these transformations, which rely on the inherent chirality of the starting material to guide the formation of new stereocenters, can be conceptually applied to derivatives of this compound.

Applications in the Construction of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not found in the standard genetic code, are of immense interest for their potential to create peptides and proteins with novel properties. wikipedia.orgagriculturejournals.cz The carbon backbone of this compound is a suitable platform for building such molecules.

A notable example involves the reaction of diethyl 3-oxoglutarate, a related β-ketoester, with formaldehyde (B43269) and primary amino acids under Mannich reaction conditions. This one-step process yields unnatural amino acids that incorporate a 3,7-diazabicyclo[3.3.1]nonane unit, a rigid scaffold of pharmaceutical interest. osi.lv This demonstrates how the core structure of a glutarate derivative can be elaborated into complex, non-proteinogenic amino acid frameworks. The biosynthesis of some non-proteinogenic amino acids also proceeds through intermediates derived from glutamic acid, further underscoring the utility of this structural motif. nih.gov

| Starting Material | Reaction Type | Product Class | Significance | Reference |

| Diethyl 3-oxoglutarate | Mannich Reaction | Unnatural amino acids with a 3,7-diazabicyclo[3.3.1]nonane core | Creates complex, rigid amino acid scaffolds in one step. | osi.lv |

| Glutamic Acid Derivatives | Radical Decarboxylation | Various unnatural α-amino acids | Demonstrates the use of the glutarate backbone as a chiral template. | nih.gov |

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. udhtu.edu.uaorganic-chemistry.org The functional groups of this compound allow for its conversion into various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

The glutaric acid framework is a common precursor for the synthesis of piperidine (B6355638) rings, a nitrogen-containing heterocycle prevalent in many alkaloids and synthetic drugs. mdma.chacs.org For example, glutaric anhydride (B1165640), the parent anhydride of 3-carboxy-pentanedioic acid, reacts with imines to form substituted piperidin-2-ones. researchgate.net This reaction establishes the core piperidone ring, which can be further modified.

Similarly, patents describe the preparation of pharmaceutically relevant 4-aryl-piperidines starting from 3-substituted glutaric acid monoesters. These processes often involve the cyclization of the glutaric acid derivative to form a piperidine-2-one, which is then elaborated into the final product. google.com The synthesis of piperidine-2,6-diones through the reaction of glutaric acid with primary amines provides another route to this important heterocyclic core. derpharmachemica.com

While direct conversion to pyridines is less common, the structurally related diethyl 3-oxopentanedioate can, in principle, participate in Hantzsch-type pyridine (B92270) syntheses, which typically involve the condensation of a β-ketoester, an aldehyde, and ammonia. mdpi.com

| Precursor | Target Heterocycle | Key Reaction | Example Application | Reference |

| Glutaric Anhydride | Piperidin-2-one | Reaction with imines | Synthesis of pharmacologically active piperidones. | researchgate.net |

| 3-Substituted Glutaric Acid Monoester | 4-Aryl-piperidine | Cyclization to piperidin-2-one and further modification | Preparation of precursors for drugs like Paroxetine. | google.com |

| Glutaric Acid | Piperidine-2,6-dione | Reaction with primary amines | Synthesis of precursors for dichlorodialdehydes. | derpharmachemica.com |

Formation of Oxygen-Containing Cyclic Systems Derived from this compound

Oxygen-containing heterocycles are another important class of compounds found in numerous natural products and synthetic molecules. chimicatechnoacta.ru Although direct cyclization of this compound to form oxygen heterocycles like tetrahydropyrans is not a prominent route, its polyfunctional nature offers potential pathways. For instance, selective reduction of the ester and one of the carboxylic acid moieties to the corresponding diol would generate a precursor suitable for intramolecular cyclization (e.g., an acid-catalyzed etherification) to form a substituted tetrahydropyran (B127337) ring. This hypothetical route leverages the inherent functionality of the starting material to construct new ring systems.

Precursor for Advanced Organic Scaffolds and Polyfunctional Molecules

Beyond the synthesis of fundamental heterocycles and amino acids, this compound and its close relatives are employed as starting materials for more complex, polyfunctional molecules and advanced organic scaffolds.

The synthesis of 3-ethoxycarbonylglutaric dialdehyde (B1249045), achieved through the ozonolysis of ethyl 3-cyclopentenecarboxylate followed by a reductive workup, yields a highly versatile polyfunctional molecule. The two aldehyde groups can participate in a wide range of subsequent transformations, making it a valuable intermediate for building more elaborate structures. tandfonline.com

| Precursor | Product | Synthetic Utility | Reference |

| Ethyl 3-cyclopentenecarboxylate | 3-Ethoxycarbonylglutaric dialdehyde | Versatile polyfunctional intermediate for complex synthesis. | tandfonline.com |

| Dimethyl 3-oxoglutarate | 5-Amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylic acid methyl ester | Intermediate in the synthesis of Ranelic acid. | google.com |

| Dimethyl 2-oxoglutarate derivatives | 2H-1,4-Benzothiazines and 1,5-Benzothiazepines | Access to complex, fused heterocyclic systems. | researchgate.net |

| Diethyl 3-oxoglutarate | Unnatural amino acids with 3,7-diazabicyclo[3.3.1]nonane core | Construction of rigid, bicyclic scaffolds. | osi.lv |

Derivatization and Analogue Synthesis Based on the 3 Ethoxycarbonylpentanedioic Acid Scaffold

Modifications of Ester and Carboxylic Acid Functionalities in 3-Ethoxycarbonylpentanedioic Acid

The ester and carboxylic acid groups within this compound are primary targets for derivatization, enabling the synthesis of a diverse array of compounds. These modifications can alter the molecule's polarity, reactivity, and potential for further conjugation.

Standard hydrolysis of the ethyl ester can yield the corresponding tricarboxylic acid, propane-1,2,3-tricarboxylic acid. Conversely, selective esterification of the two free carboxylic acid groups can be achieved under appropriate conditions.

A common strategy involves the conversion of the carboxylic acid groups into amides through reaction with various amines. This transformation is typically facilitated by activating agents such as carbodiimides, which enable the formation of an amide bond under mild conditions. nih.govthermofisher.com For instance, the reaction with primary or secondary amines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can produce the corresponding diamides. thermofisher.com

Reduction of the ester and carboxylic acid moieties offers another route to functional analogues. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the carboxylic acids to their corresponding alcohols, yielding a triol. libretexts.org The use of milder or more selective reducing agents can, in principle, allow for differential reduction of the functional groups. For example, sodium borohydride (B1222165) is typically not reactive enough to reduce esters, which could allow for selective reduction of other functional groups if present. libretexts.org

Transesterification of the ethoxycarbonyl group can be accomplished by reacting the compound with a different alcohol under acidic or basic catalysis, allowing for the introduction of various alkyl or aryl groups.

| Modification Type | Reagents & Conditions | Resulting Functional Group(s) | Reference |

|---|---|---|---|

| Amidation | Amine (R-NH₂), Carbodiimide (e.g., EDAC) | Amides (-CONH-R) | nih.govthermofisher.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols (-CH₂OH) | libretexts.org |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Different Ester (-COOR) | |

| Hydrolysis | Aqueous Acid or Base | Carboxylic Acid (-COOH) | nih.gov |

Introduction of Diverse Functionalities at the C3 Position of the Pentanedioic Acid Backbone

The C3 position of the pentanedioic acid backbone in this compound is a methine (C-H) group situated between three carbonyl groups, making the attached proton acidic. This acidity allows for deprotonation by a suitable base to form a stable carbanion. This nucleophilic carbanion can then react with various electrophiles, enabling the introduction of a wide range of substituents at this central carbon.

Alkylation reactions are a primary method for functionalizing the C3 position. The carbanion, generated, for example, by sodium hydride (NaH) or lithium diisopropylamide (LDA), can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form C-alkylated derivatives. ambeed.com This approach allows for the construction of more complex carbon skeletons.

Furthermore, this position is amenable to other C-C bond-forming reactions. For instance, acylation can be achieved using acyl chlorides or anhydrides, introducing a ketone functionality. Michael addition reactions with α,β-unsaturated carbonyl compounds are also feasible, leading to the formation of more extended carbon chains.

The versatility of the C3 position extends to the introduction of heteroatoms. While direct halogenation might be complex, other strategies can be employed. The development of modern C-H functionalization techniques using transition metal catalysis, such as palladium or rhodium, has opened up new avenues for directly coupling aryl or other functional groups to activated C-H bonds, although specific applications to this exact substrate may require further research. nih.govfrontiersin.orgbeilstein-journals.org

| Reaction Type | Typical Electrophile | Functionality Introduced at C3 | Reference |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Alkyl Group (-R) | ambeed.com |

| Arylation | Aryl Halide (Ar-X) with Pd catalyst | Aryl Group (-Ar) | nih.gov |

| Acylation | Acyl Chloride (RCOCl) | Acyl Group (-COR) | chemguide.co.uk |

| Michael Addition | α,β-Unsaturated Carbonyl | Substituted Alkyl Chain | ambeed.com |

Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound is of significant interest for applications where stereochemistry is crucial. Since the parent molecule is achiral, chirality must be introduced synthetically. This can be accomplished by creating a stereocenter at the C3 position or by modifying the scaffold with chiral substituents.

One major strategy is asymmetric synthesis, which involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. rsc.org For example, the alkylation of the C3 carbanion, as described previously, could be rendered enantioselective by using a chiral phase-transfer catalyst or by forming a chiral enolate with a chiral base. Organocatalytic methods have seen significant advancements for asymmetric cycloadditions and functionalizations that could be adapted for this purpose. rsc.org

Another approach is to start from a chiral building block, a strategy known as the "chiral pool" synthesis. For instance, a chiral precursor derived from natural products like D-mannitol or an amino acid could be used to construct the pentanedioic acid framework, thereby ensuring a specific stereochemistry in the final product. ncl.ac.uk

Enzymatic methods also provide a powerful tool for generating chiral compounds. mdpi.com Biocatalytic reduction of a ketone precursor or enzymatic desymmetrization of a prochiral derivative of this compound could yield highly enantiomerically enriched products. For example, enzymes like dehydrogenases are used for the stereoselective reduction of keto acids to chiral hydroxy acids. mdpi.com

Finally, if a racemic mixture of a chiral analogue is synthesized, resolution techniques can be employed to separate the enantiomers. This can be achieved by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary. chemrxiv.org

| Synthetic Strategy | Description | Example Principle | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer. | Asymmetric alkylation or hydrogenation. | rsc.org |

| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule as a starting material. | Synthesis starting from D-mannitol or a chiral amino acid. | ncl.ac.uk |

| Biocatalysis/Enzymatic Methods | Use of enzymes for stereoselective transformations. | Enzymatic reduction of a ketone or hydrolysis of an ester. | mdpi.com |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts followed by separation. | chemrxiv.org |

Computational and Theoretical Chemistry Studies on 3 Ethoxycarbonylpentanedioic Acid

Electronic Structure and Conformation Analysis of 3-Ethoxycarbonylpentanedioic Acid and its Reactants/Products

The electronic structure and three-dimensional shape (conformation) of this compound are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these characteristics in detail. researchgate.netresearchgate.net

Electronic Structure: The distribution of electrons within the molecule dictates its reactivity. Key aspects of the electronic structure include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms in the carboxylic acid and ester groups, making these sites susceptible to electrophilic attack. The LUMO is anticipated to be centered on the antibonding π* orbitals of the carbonyl (C=O) groups, indicating these carbons are the primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the three carbonyl groups, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net Regions of positive potential (blue) are expected around the acidic protons of the two carboxylic acid groups, highlighting their propensity for donation.

Conformation Analysis: this compound is a flexible molecule with several rotatable single bonds, leading to numerous possible conformations (conformers). The relative stability of these conformers is determined by a combination of torsional strain and steric interactions.

Backbone Conformations: Rotation around the C-C bonds of the pentanedioic acid backbone leads to various staggered conformations, analogous to those in simple alkanes like butane (B89635) (e.g., anti and gauche arrangements).

Ester and Carboxylic Acid Group Orientations: The ester and carboxylic acid functional groups also have preferred orientations. The planarity of the ester group (O=C-O-C) is well-established, with the cis (or Z) conformation being significantly more stable than the trans (or E) conformation due to favorable dipole-dipole interactions and reduced steric hindrance. researchgate.netacs.orgacs.org Similarly, the carboxylic acid groups prefer a planar arrangement (O=C-O-H), which can exist in synplanar or antiplanar forms, with the former generally being more stable unless intramolecular hydrogen bonding favors the latter. researchgate.net

| Conformer | Key Dihedral Angle 1 (C2-C3-C4-C5) | Key Dihedral Angle 2 (O=C-O-Et) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| I (Extended) | ~180° (anti) | ~0° (cis) | 0.0 (Reference) | The carbon backbone is in an extended, zig-zag conformation. All ester/acid groups are in their stable planar cis/synplanar states. |

| II (Gauche) | ~60° (gauche) | ~0° (cis) | >0.9 | The carbon backbone is folded, introducing a gauche interaction, which is typically less stable than the anti conformation. researchgate.net |

| III (H-Bonded) | Variable | ~0° (cis) | Variable | A folded conformation stabilized by an intramolecular hydrogen bond between the two terminal carboxylic acid groups. |

Reactants and Products in Synthesis: A common synthesis for the parent structure involves the Michael addition of a malonic ester enolate to an α,β-unsaturated ester. wikipedia.org For this compound, the reactants would be the enolate of diethyl malonate (the Michael donor) and ethyl acrylate (B77674) (the Michael acceptor).

Reactant Electronic Structure: The enolate of diethyl malonate is a soft nucleophile with its negative charge and HOMO delocalized over the α-carbon and the two carbonyl oxygen atoms. Ethyl acrylate is an electrophile with its LUMO localized on the β-carbon of the double bond, making it susceptible to conjugate addition. researchgate.netwikipedia.org

Quantum Mechanical Modeling of Reaction Pathways and Transition States Involving this compound

Quantum mechanical (QM) modeling is indispensable for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound. diva-portal.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

Modeling the Michael Addition Pathway: The synthesis of the carbon skeleton of this compound via a base-catalyzed Michael addition serves as a prime example for computational modeling. acs.orgauburn.edu The reaction proceeds through several key steps, each of which can be modeled to understand its kinetics and thermodynamics.

Deprotonation: A base removes the acidic α-proton from diethyl malonate to form a resonance-stabilized enolate. QM calculations can model this acid-base reaction and determine its equilibrium.

C-C Bond Formation (Transition State): The enolate nucleophile attacks the electrophilic β-carbon of ethyl acrylate. This is the crucial C-C bond-forming step and the rate-determining step of the reaction. Computational modeling focuses on locating the transition state (TS) for this step. The TS is a high-energy structure where the original C=C double bond is partially broken, and the new C-C single bond is partially formed. The calculated energy difference between the reactants and this TS is the activation energy (ΔE‡), which dictates the reaction rate. acs.org

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the catalyst (or a solvent molecule) to yield the final product, triethyl 1,1,2-ethanetricarboxylate, which can then be selectively hydrolyzed to give this compound.

| Reaction Step | Species Involved | Information from QM Modeling |

|---|---|---|

| 1. Reactant Complex | Enolate of diethyl malonate + Ethyl acrylate | Optimized geometries, electronic properties (HOMO/LUMO), and initial energy. |

| 2. Transition State (TS) | [Reactant Complex]‡ | Geometry of the highest energy point, imaginary vibrational frequency confirming it is a true TS, and activation energy (ΔE‡). |

| 3. Intermediate | Adduct enolate | Structure and stability of the intermediate formed after C-C bond formation. |

| 4. Product | Triethyl 1,1,2-ethanetricarboxylate | Optimized geometry, final energy, and overall reaction energy (ΔErxn). |

These calculations provide deep mechanistic insights, such as the degree of bond formation/breaking in the transition state and the role of the solvent in stabilizing charged intermediates. DFT methods like B3LYP are commonly used for such mechanistic studies. acs.orgnih.gov

Prediction of Spectroscopic Properties and Reactivity Trends via Advanced Computational Methods

Advanced computational methods allow for the accurate prediction of spectroscopic data, which can be used to verify experimental findings or identify unknown compounds. They also provide quantitative measures of chemical reactivity.

Prediction of Spectroscopic Properties:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically paired with a DFT functional. uni-bonn.deresearchgate.net The predicted shifts for this compound are based on its electronic environment, where protons and carbons near electronegative oxygen atoms are deshielded and resonate at higher ppm values. libretexts.org

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | 173 - 178 | Acidic proton is highly deshielded. Carbonyl carbon is deshielded. |

| -COOCH2CH3 | - | 170 - 173 | Ester carbonyl carbon. |

| -COOCH2CH3 | ~4.2 | ~61 | Methylene (B1212753) group adjacent to the ester oxygen. |

| -COOCH2CH3 | ~1.3 | ~14 | Terminal methyl group of the ethyl ester. |

| CH(COOEt) | ~3.5 | ~50 | Methine proton at C3, deshielded by three carbonyl groups. |

| -CH2-COOH | ~2.7 | ~35 | Methylene protons at C2 and C4, alpha to carboxylic acid groups. |

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the positions and intensities of absorption bands in an IR spectrum. mdpi.com For this compound, strong absorptions are expected for the C=O and O-H stretching vibrations. Calculated frequencies are often systematically higher than experimental ones and are therefore multiplied by a scaling factor (typically ~0.96-0.98 for DFT methods) for better agreement. acs.org

| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (sp3) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Acids and Ester) | 1150 - 1300 | Strong |

Reactivity Trends: Computational chemistry provides quantitative descriptors to predict reactivity. researchgate.netmdpi.com Analysis of the FMOs and MEP, as described in section 6.1, are primary tools. The most acidic protons are those of the carboxylic acid groups. The most nucleophilic sites are the carbonyl oxygens, and the most electrophilic sites are the carbonyl carbons. These predictions help to rationalize the molecule's behavior in various chemical environments, such as its role as a tridentate ligand in coordination chemistry or its participation in further organic transformations.

Enzymatic Transformations Involving 3 Ethoxycarbonylpentanedioic Acid: Chemical Mechanism and Catalysis

Identification of Biotransformation Pathways Yielding or Utilizing 3-Ethoxycarbonylpentanedioic Acid

Direct biotransformation pathways that produce or consume this compound as a natural metabolite have not been prominently identified. However, its structure as a 3-substituted glutaric acid monoester places it as a key intermediate in synthetic and chemoenzymatic pathways. The most relevant pathway is the desymmetrization of prochiral 3-substituted glutaric acid diesters . In this approach, an enzyme selectively hydrolyzes one of the two ester groups of a symmetric diester, leading to a chiral monoester like this compound.

This enzymatic desymmetrization is a powerful strategy for producing enantiomerically enriched 3-substituted glutaric acid monoesters, which are crucial precursors for various pharmaceuticals. For instance, optically active 3-substituted glutaric acid monoamides, derived from these monoesters, are key intermediates for GABA analogs like (R)-baclofen and pregabalin (B1679071) kyoto-u.ac.jp. The synthesis of these monoamides can be achieved through the amidation of the corresponding enzymatically produced monoester kyoto-u.ac.jp.

Microorganisms have also been identified that can perform stereoselective hydrolysis of 3-substituted glutaric acid diamides to yield the corresponding monoamides directly nih.gov. While this pathway does not directly involve this compound, it highlights the biological potential for selective transformations on the glutaric acid scaffold.

Enzymatic Catalysis of Reactions Involving this compound as a Substrate or Product

The primary enzymatic reaction involving a compound like this compound would be the hydrolysis of its ester group to yield 3-carboxypentanedioic acid (a tricarboxylic acid). This reaction is catalyzed by hydrolases, particularly lipases and esterases.

Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (Novozym 435), is a workhorse enzyme for the desymmetrization of 3-substituted glutarates and the kinetic resolution of related esters aalto.finih.govresearchgate.net. It exhibits high enantioselectivity in these reactions, making it a valuable tool for asymmetric synthesis. For example, CALB has been successfully used for the desymmetrization of diethyl 3-[3',4'-dichlorophenyl]-glutarate researchgate.net. The enzyme's ability to discriminate between the two enantiotopic ester groups of a prochiral diester leads to the formation of a chiral monoester.

The efficiency and enantioselectivity of these enzymatic hydrolyses can be influenced by several factors, including the nature of the substituent at the 3-position of the glutarate, the alcohol moiety of the ester, the reaction medium (e.g., aqueous buffer, organic co-solvents), and the specific enzyme used aalto.fiacs.org. For instance, the "olefin effect" has been observed in the CALB-catalyzed desymmetrization of 3-alkylglutarates, where diallyl esters showed the best results, suggesting remote interactions between the substrate and the enzyme's active site researchgate.net.

The catalytic mechanism of lipases and esterases in the hydrolysis of esters like this compound follows a well-established pathway involving a catalytic triad , typically composed of serine, histidine, and aspartic or glutamic acid residues.

The key steps of the mechanism are:

Acylation: The serine hydroxyl group, activated by the histidine-aspartate/glutamate hydrogen-bonding network, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate.

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing the alcohol (ethanol in this case) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the catalytic histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This generates another tetrahedral intermediate.

Release of the Carboxylic Acid: This second tetrahedral intermediate collapses, releasing the carboxylic acid product (3-carboxypentanedioic acid) and regenerating the free enzyme for another catalytic cycle.

The enantioselectivity of the enzyme arises from the differential binding of the two enantiomers (in the case of a racemic substrate) or the two enantiotopic groups (in the case of a prochiral substrate) within the enzyme's chiral active site. The steric and electronic properties of the substrate and the architecture of the active site dictate which enantiomer or enantiotopic group is preferentially positioned for nucleophilic attack by the catalytic serine.

This compound and its analogs are valuable building blocks in chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions. A common strategy involves the enzymatic desymmetrization of a prochiral 3-substituted glutaric anhydride (B1165640) or diester to produce a chiral monoester. This enantiomerically enriched monoester can then be converted into more complex molecules through conventional organic synthesis.

For example, a chemoenzymatic approach to statin side-chain building blocks has been developed, which involves the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride researchgate.net. Similarly, the lipase-catalyzed desymmetrization of 3-alkoxyglutarates yields highly enantioenriched carboxylic acid intermediates that can be further transformed into functionalized O-heterocycles aalto.fi. These strategies highlight the potential of using enzymatically-derived chiral monoesters like this compound as key intermediates in the synthesis of complex and biologically active molecules.

| Enzyme | Substrate/Precursor | Reaction Type | Product | Significance |

| Candida antarctica Lipase B (CALB) | Diethyl 3-[3',4'-dichlorophenyl]-glutarate | Desymmetrization | Chiral 3-[3',4'-dichlorophenyl]-glutaric acid monoethyl ester | Production of chiral building blocks for pharmaceuticals. researchgate.net |

| Candida antarctica Lipase B (CALB) | 3-Alkoxyglutarates | Desymmetrization | Enantioenriched 3-alkoxyglutaric acid monoesters | Synthesis of functionalized O-heterocycles. aalto.fi |

| Amidase from Comamonas sp. | 3-Substituted glutaric acid diamides | Asymmetric Hydrolysis | (R)-3-Substituted glutaric acid monoamides | Intermediates for GABA analogs like (R)-baclofen and pregabalin. kyoto-u.ac.jpnih.gov |

| Pig Liver Esterase (PLE) | 3-Substituted glutarate diesters | Asymmetric Hydrolysis | Chiral 3-substituted glutaric acid monoesters | Optimization of enantiomeric excess through reaction condition control. acs.org |

| Candida antarctica Lipase B (CALB) | 3-Methylglutaric diazolides | Alcoholysis | Optically pure 3-methylglutarates | Two-step desymmetrization to improve enantioselectivity. nih.gov |

Protein Engineering Approaches for Modifying Enzyme Activity with this compound

While no protein engineering studies have specifically targeted this compound, the extensive research on engineering lipases and esterases for activity on related substrates provides a clear roadmap for such endeavors. The goal of protein engineering in this context would be to enhance the enzyme's activity, stability, and particularly its enantioselectivity towards this specific monoester or its diester precursor.

Rational design and directed evolution are the two primary strategies employed for protein engineering. Rational design relies on a detailed understanding of the enzyme's structure and mechanism to make targeted mutations. For instance, knowing the residues that line the substrate-binding pocket allows for mutations aimed at accommodating the specific size and shape of the ethoxycarbonyl group and the substituent at the 3-position of the glutarate.

Directed evolution , on the other hand, mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening them for improved properties. This approach is particularly useful when the structure-function relationships are not fully understood.

Recent advances have seen the development of semi-rational approaches that combine both strategies. For example, "focused rational iterative site-specific mutagenesis" (FRISM) has been used to engineer CALB into highly stereocomplementary variants for the synthesis of chiral esters acs.org. This method involves creating small, focused libraries of mutants with changes at sites lining the enzyme's binding pocket, which significantly reduces the screening effort.

Furthermore, computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to guide protein engineering efforts. These in silico tools can predict how mutations might affect substrate binding and catalysis, thus helping to prioritize promising candidates for experimental validation nih.govresearchgate.net. For example, protein engineering of CALB has been used to broaden its substrate scope to include bulky carboxylic acid esters, which is relevant for accommodating the substituted glutarate structure nih.gov.

| Engineering Strategy | Target Enzyme | Target Substrate Class | Improvement Goal | Reference |

| Focused Rational Iterative Site-Specific Mutagenesis (FRISM) | Candida antarctica Lipase B (CALB) | Racemic acids and alcohols | Stereodivergent synthesis of all four stereoisomers. | acs.org |

| In Silico Screening and Site-Directed Mutagenesis | Candida antarctica Lipase B (CALB) | Bulky carboxylic acid esters | Broaden substrate scope and increase activity. | nih.gov |

| Iterative Saturation Mutagenesis (ISM) | Candida antarctica Lipase A (CALA) | α-Methyl carboxylic acid esters | High enantioselectivity and activity for kinetic resolution. | diva-portal.org |

| Directed Evolution | Pseudomonas aeruginosa Lipase | 2-Methyldecanoic acid p-nitrophenyl ester | Enhanced enantioselectivity for kinetic resolution. | ocl-journal.org |

| Semi-Rational Design | Pseudozyma antarctica Lipase B (CALB) | 3-TBDMSO glutaric anhydride | Reversed and enhanced enantioselectivity for the synthesis of (R)-3-substituted glutaric acid monoesters. | rsc.org |

Future Research and Unexplored Reactivity of this compound: A Prospective Analysis

While this compound is a known chemical entity, it remains a compound with largely uncharted chemical reactivity and potential applications. The trifunctional nature of this molecule, featuring two carboxylic acid groups and one ethyl ester, presents a unique scaffold for the development of novel synthetic methodologies and functional materials. This article explores prospective future research directions, focusing on emerging reaction design, catalytic systems, integration into modern synthesis technologies, and advanced analytical techniques to unlock the full potential of this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.